(R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid
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Overview
Description
(R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid is an organic compound characterized by the presence of a pyrrolidine ring attached to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid typically involves the reaction of 1-methylpyrrolidine with acrylic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to achieve sustainable and scalable synthesis of similar compounds . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The acrylic acid moiety can undergo substitution reactions with nucleophiles such as amines or alcohols to form amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Reduced derivatives like alcohols.
Substitution: Amides or esters depending on the nucleophile used.
Scientific Research Applications
(R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(R,E)-3-(1-Methylpyrrolidin-2-yl)propionic acid: Similar structure but with a propionic acid moiety instead of acrylic acid.
(R,E)-3-(1-Methylpyrrolidin-2-yl)butyric acid: Contains a butyric acid moiety, differing in chain length.
Uniqueness
(R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid is unique due to its specific combination of a pyrrolidine ring and an acrylic acid moiety, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-9-6-2-3-7(9)4-5-8(10)11/h4-5,7H,2-3,6H2,1H3,(H,10,11)/b5-4+/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGNNTRMDRNYDJ-SMMXGFFBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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